5-Fluoro-2-methyl-4-nitroaniline

Vue d'ensemble

Description

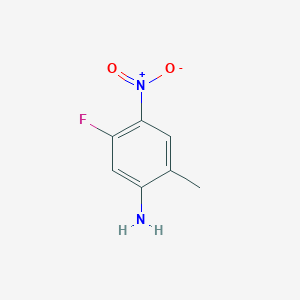

5-Fluoro-2-methyl-4-nitroaniline is an organic compound with the molecular formula C7H7FN2O2 It is a derivative of aniline, where the aniline ring is substituted with a fluorine atom, a methyl group, and a nitro group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Nitration of Fluoroaniline: One common method involves the nitration of 5-fluoro-2-methylaniline. This process typically uses a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the para position relative to the amino group.

Reduction of Nitro Compounds: Another method involves the reduction of 5-fluoro-2-methyl-4-nitrobenzene to form 5-fluoro-2-methyl-4-nitroaniline. This reduction can be achieved using various reducing agents such as iron powder in the presence of hydrochloric acid.

Industrial Production Methods: Industrial production of this compound often involves large-scale nitration and reduction processes, optimized for yield and purity. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure efficient production.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: 5-Fluoro-2-methyl-4-nitroaniline can undergo oxidation reactions, where the amino group can be oxidized to a nitro group or other functional groups.

Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as iron powder, tin chloride, or catalytic hydrogenation are frequently used.

Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.

Major Products:

Oxidation: Products may include nitro derivatives or quinones.

Reduction: The primary product is 5-fluoro-2-methyl-4-aminobenzene.

Substitution: Products depend on the nucleophile used, resulting in various substituted anilines.

Applications De Recherche Scientifique

5-Fluoro-2-methyl-4-nitroaniline has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Pharmaceuticals: The compound is used in the development of drugs, particularly those targeting specific enzymes or receptors.

Materials Science: It is used in the synthesis of polymers and other materials with specific properties, such as fluorescence or conductivity.

Biological Research: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Mécanisme D'action

The mechanism of action of 5-fluoro-2-methyl-4-nitroaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparaison Avec Des Composés Similaires

4-Fluoro-2-nitroaniline: Similar structure but lacks the methyl group.

2-Fluoro-4-nitroaniline: Similar structure but with different substitution pattern.

5-Fluoro-2-methyl-4-aminobenzene: The reduced form of 5-fluoro-2-methyl-4-nitroaniline.

Uniqueness: this compound is unique due to the presence of both a fluorine atom and a nitro group on the aniline ring, which imparts distinct chemical reactivity and potential biological activity. The combination of these substituents can influence the compound’s electronic properties, making it valuable for specific applications in synthesis and research.

Activité Biologique

5-Fluoro-2-methyl-4-nitroaniline is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound possesses a molecular formula of C7H7FN2O2, characterized by the presence of a fluorine atom, a methyl group, and a nitro group attached to an aniline structure. This configuration influences its reactivity and biological interactions.

The mechanism of action for this compound primarily involves its ability to interact with various biological targets, including enzymes and receptors. The fluoro and nitro substituents enhance its binding affinity, potentially leading to modulation of enzyme activity or inhibition of specific cellular pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound can act as a reversible or irreversible inhibitor depending on the target enzyme's nature.

- Protein-Ligand Interactions : It serves as a probe in biochemical assays to study these interactions, providing insights into the dynamics of protein function.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of this compound. For instance, it has been evaluated in various in vitro assays against cancer cell lines, demonstrating cytotoxic effects that warrant further investigation.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

These results indicate that this compound exhibits promising cytotoxicity, particularly against HeLa cells, making it a candidate for further development as an anticancer agent.

Antimicrobial Activity

In addition to anticancer properties, this compound has shown antimicrobial activity against various pathogens. Its efficacy was tested against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 25 | |

| Escherichia coli | 30 | |

| Pseudomonas aeruginosa | 35 |

The data suggests that this compound could be developed into an effective antimicrobial agent.

Case Study 1: Enzyme Interaction

A study investigated the interaction of this compound with the epidermal growth factor receptor (EGFR). The compound demonstrated significant binding affinity, leading to inhibition of EGFR-mediated signaling pathways. This interaction was confirmed through mass spectrometry analysis, indicating the formation of stable adducts .

Case Study 2: Cytotoxicity in Cancer Models

In vivo studies using mouse models showed that treatment with this compound resulted in reduced tumor growth rates compared to control groups. The compound's mechanism involved induction of apoptosis in cancer cells, as evidenced by increased levels of pro-apoptotic markers .

Propriétés

IUPAC Name |

5-fluoro-2-methyl-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O2/c1-4-2-7(10(11)12)5(8)3-6(4)9/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZRYLRYVZYEYNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30630218 | |

| Record name | 5-Fluoro-2-methyl-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

633327-50-1 | |

| Record name | 5-Fluoro-2-methyl-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.